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molecular formula C8H7N5O2 B8542253 5-(1,2,4-triazol-1-yl)-2-Nitroaniline

5-(1,2,4-triazol-1-yl)-2-Nitroaniline

Cat. No. B8542253
M. Wt: 205.17 g/mol
InChI Key: XBIVHNUPKRZXRK-UHFFFAOYSA-N
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Patent
US06248768B1

Procedure details

A 10.0 g portion of 5-chloro-2-nitroaniline, 8.0 g of 1,2,4-triazole and 16.0 g of potassium carbonate were suspended in 50 ml of DMF and stirred for 5hours while heating at 130° C. The reaction solution was poured into ice water, and the thus precipitated crystals were collected by filtration and washed with purified water. By washing the crystals with methanol, 10.0 g (84% in yield) of the title compound was obtained. Its physical property values are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[NH:12]1[CH:16]=[N:15][CH:14]=[N:13]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[N:12]1([C:2]2[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=2)[NH2:7])[CH:16]=[N:15][CH:14]=[N:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N1N=CN=C1
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 5hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the thus precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with purified water
WASH
Type
WASH
Details
By washing the crystals

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(N=CN=C1)C=1C=CC(=C(N)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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